

# A Deep Dive into the Molecular Interactions of Fosamprenavir with HIV-1 Protease

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## Compound of Interest

Compound Name: Fosamprenavir

Cat. No.: B192916

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## Introduction

**Fosamprenavir**, a prodrug of amprenavir, is a critical component in the arsenal of antiretroviral therapies used to combat Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy lies in the potent and specific inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle. This guide provides a comprehensive technical overview of the binding of amprenavir to the HIV-1 protease active site, detailing the molecular interactions, binding affinities, and the experimental methodologies used to elucidate these critical aspects.

## Mechanism of Action: Targeting the Heart of Viral Maturation

**Fosamprenavir** is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir.[1] Amprenavir then acts as a competitive inhibitor of the HIV-1 protease.[2] This viral enzyme is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[1][2] The primary function of HIV-1 protease is to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1] By binding tightly within the active site, amprenavir obstructs this cleavage process, leading to the production of immature, non-infectious virions and effectively halting viral replication.[1][2]

## The Amprenavir Binding Site on HIV-1 Protease

The binding of amprenavir to the HIV-1 protease active site is characterized by a network of specific molecular interactions, including hydrogen bonds and van der Waals contacts. These interactions are crucial for the high affinity and specificity of the inhibitor.

## Key Interacting Amino Acid Residues

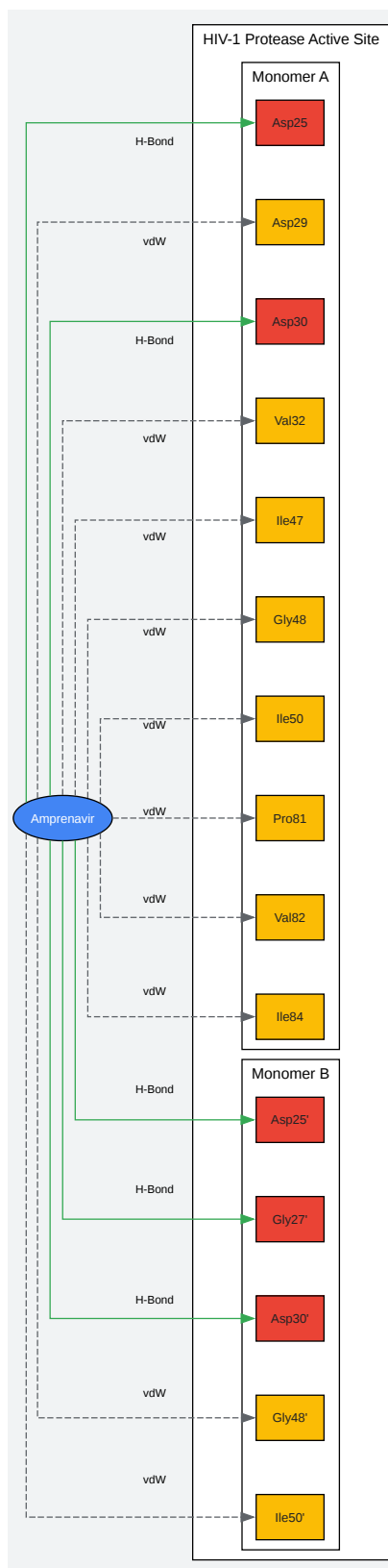
Crystallographic studies of amprenavir in complex with HIV-1 protease have revealed the precise amino acid residues that form the binding pocket. The active site is a C2-symmetric cavity, and amprenavir binds in a manner that interacts with both monomers of the protease dimer.

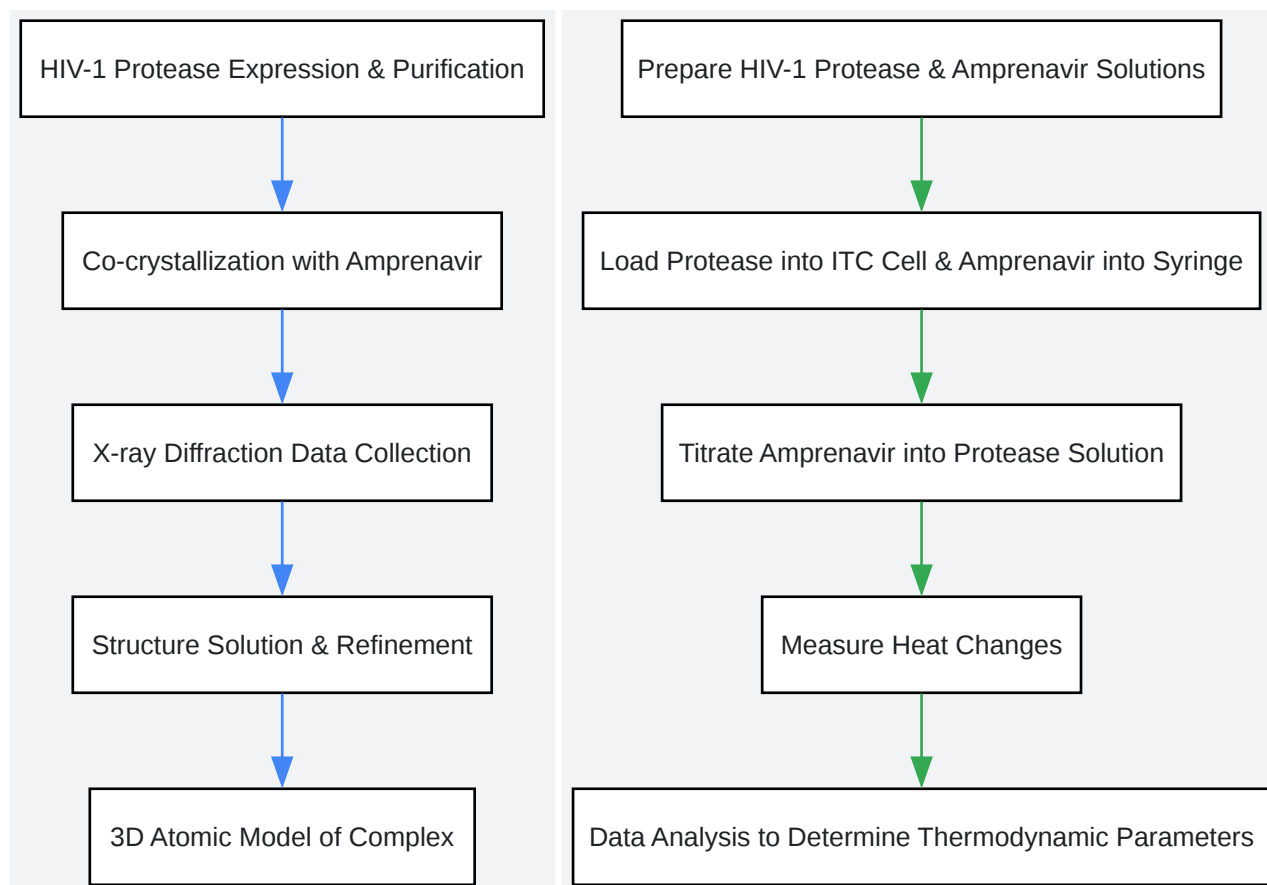
Table 1: Key Amino Acid Residues of HIV-1 Protease Interacting with Amprenavir

Interacting Residue	Monomer	Type of Interaction with Amprenavir
Arg8	A	van der Waals
Asp25	A	Hydrogen Bond
Asp25'	B	Hydrogen Bond
Gly27'	B	Hydrogen Bond
Asp29	A	van der Waals
Asp30	A	Hydrogen Bond
Asp30'	B	Hydrogen Bond
Val32	A	van der Waals
Ile47	A	van der Waals
Gly48	A & B	van der Waals
Ile50	A	van der Waals
Ile50'	B	van der Waals
Pro81	A	van der Waals
Val82	A	van der Waals
Ile84	A	van der Waals

Data synthesized from Protein Data Bank entries 3NU3, 1T7J, and other crystallographic studies.[\[3\]](#)[\[4\]](#)

The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25'.[\[2\]](#) Additional hydrogen bonds are formed with the main chain atoms of Gly27' and Asp30 of both monomers.[\[2\]](#) The various hydrophobic moieties of amprenavir are nestled within pockets lined by hydrophobic and aliphatic residues, contributing significantly to the overall binding affinity through van der Waals interactions.[\[2\]](#)





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